molecular formula C21H19BrN2O4S B6002354 N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No.: B6002354
M. Wt: 475.4 g/mol
InChI Key: XUDORFCHEDMPQK-UHFFFAOYSA-N
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Description

N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The exact mechanism of action of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of a pro-inflammatory enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of inflammatory mediators such as prostaglandins, which play a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and analgesic properties in various preclinical models. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammation and pain. Additionally, this compound has been shown to reduce the activity of immune cells that are involved in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for use in laboratory experiments. The compound is highly potent and selective, which allows for accurate and reliable results. Additionally, this compound has been shown to possess good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is the development of more potent and selective derivatives of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves a multi-step process that begins with the reaction of 4-bromophenylboronic acid with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions that involve the introduction of a methylsulfonyl group and a glycine amide group. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Preclinical studies have demonstrated that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of these conditions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-29(26,27)24(15-21(25)23-17-9-7-16(22)8-10-17)18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDORFCHEDMPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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